Methyl 4-ethoxy-3-oxobutanoate
Overview
Description
Methyl 4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a liquid at room temperature and is primarily used in organic synthesis. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
Methyl 4-ethoxy-3-oxobutanoate is a chemical compound that primarily targets enolate ions . Enolate ions are intermediates in organic reactions and play a crucial role in the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This reaction forms a new carbon-carbon bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
This compound is involved in the carbonyl alpha-substitution reactions . Specifically, it participates in the malonic ester synthesis, a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . It also plays a crucial role in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy .
Pharmacokinetics
Its molecular weight of 16017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The alkylation of enolate ions by this compound results in the formation of a new carbon-carbon bond . This allows for the synthesis of more complex molecules, such as carboxylic acids and 1-hydroxymethylpyrrolizidine alkaloids .
Biochemical Analysis
Biochemical Properties
Methyl 4-ethoxy-3-oxobutanoate is involved in various biochemical reactions. It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into an enolate ion, which can be alkylated by reaction with an alkyl halide . This forms a new C−C bond and joins two smaller pieces into one larger molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. In this method, an enolate ion is generated from a ketone, ester, or nitrile, and then alkylated using an alkyl halide . Another method involves the use of N-methylpyrrolinium cation as a key intermediate, leading to the target molecule in four steps from commercially available 4,4-diethoxybutylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-ethoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects.
Industry: It is employed in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Methyl 4-ethoxy-3-oxobutanoate can be compared with other similar compounds such as:
- Ethyl 4-methoxy-3-oxobutanoate
- Methyl 4-methoxy-3-oxobutanoate
- Diethyl 2-oxobutanedioate
- Ethyl acetoacetate
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 4-ethoxy-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEADHKTXGGOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710447 | |
Record name | Methyl 4-ethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415678-65-8 | |
Record name | Methyl 4-ethoxy-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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